2,3-bisphospho-D-glycerate

描述

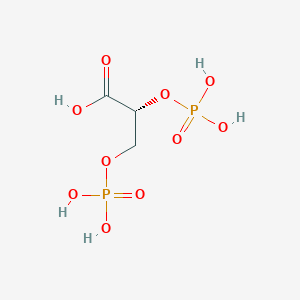

2,3-Bisphospho-D-glycerate is a three-carbon isomer of the glycolytic intermediate 1,3-bisphosphoglyceric acid. It is present in human red blood cells at approximately 5 mmol/L. This compound plays a crucial role in regulating oxygen release from hemoglobin by binding with greater affinity to deoxygenated hemoglobin than to oxygenated hemoglobin .

准备方法

Synthetic Routes and Reaction Conditions

2,3-Bisphospho-D-glycerate is synthesized from 1,3-bisphosphoglyceric acid by the enzyme bisphosphoglycerate mutase. This enzyme catalyzes the transfer of a phosphoryl group from the C1 position to the C2 position of 1,3-bisphosphoglyceric acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. It is typically produced in laboratory settings for research purposes.

化学反应分析

Types of Reactions

2,3-Bisphospho-D-glycerate primarily undergoes hydrolysis and phosphorylation reactions. It can be hydrolyzed by bisphosphoglycerate phosphatase to form 3-phosphoglycerate and inorganic phosphate .

Common Reagents and Conditions

Hydrolysis: Catalyzed by bisphosphoglycerate phosphatase in the presence of water.

Phosphorylation: Involves the transfer of a phosphoryl group by bisphosphoglycerate mutase.

Major Products

Hydrolysis: 3-phosphoglycerate and inorganic phosphate.

Phosphorylation: Formation of this compound from 1,3-bisphosphoglyceric acid.

科学研究应用

2,3-Bisphospho-D-glycerate has several important applications in scientific research:

作用机制

2,3-Bisphospho-D-glycerate exerts its effects by binding to the beta subunits of deoxygenated hemoglobin. This binding decreases the affinity of hemoglobin for oxygen, promoting the release of oxygen to tissues that need it most. The compound fits into the deoxygenated hemoglobin conformation but not as well into the oxygenated conformation, thus acting as an allosteric effector .

相似化合物的比较

Similar Compounds

1,3-Bisphosphoglyceric acid: A glycolytic intermediate that can be converted into 2,3-bisphospho-D-glycerate by bisphosphoglycerate mutase.

3-Phosphoglycerate: A product of the hydrolysis of this compound.

Uniqueness

This compound is unique in its ability to regulate oxygen release from hemoglobin, a function not shared by its isomers. Its role as an allosteric effector makes it essential for maintaining efficient oxygen delivery under varying physiological conditions .

属性

IUPAC Name |

(2R)-2,3-diphosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHUEYCVLUUEJJ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Diphosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14438-19-8 | |

| Record name | Glyceric acid, bis(dihydrogen phosphate), D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014438198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3-bisphospho-D-glycerate interact with phosphoglycerate mutase, and what are the downstream effects?

A: this compound acts as a cofactor for certain phosphoglycerate mutase enzymes, but not for the enzyme derived from wheat germ. Research using pig-kidney phosphoglycerate mutase demonstrated that this enzyme utilizes a "phosphoenzyme" mechanism []. This involves the transfer of a phosphate group from this compound to the enzyme, forming a phosphorylated enzyme intermediate. This phosphate group is then transferred to the substrate, 2-phospho-D-glycerate, converting it to 3-phospho-D-glycerate. This reaction is crucial in glycolysis, ultimately impacting energy production within the cell.

Q2: The research mentions the use of 18O-labeled substrates. What is the significance of this technique in studying phosphoglycerate mutase?

A: Using 18O-labeled phospho-D-glycerate and H2(18)O allowed researchers to track the fate of oxygen atoms during the reaction catalyzed by wheat germ phosphoglycerate mutase []. The findings definitively showed that the isomerization of 2-phospho-D-glycerate and 3-phospho-D-glycerate does not proceed through a 2,3-cyclic phosphate intermediate. This elegant isotopic labeling experiment provided crucial evidence for a mechanism involving a direct phosphoryl transfer via a phosphoryl-enzyme intermediate.

Q3: Besides its role in glycolysis, does this compound interact with other proteins?

A: Yes, research indicates that this compound interacts with dromedary hemoglobin []. In this case, it acts as an allosteric effector, binding to the hemoglobin molecule and influencing its oxygen affinity. This interaction, alongside chloride and other solvent components, highlights the intricate interplay between this compound and protein structure and function beyond its well-known role in glycolysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)

![9-[2-carboxy-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-oxalooxyoxan-2-yl]oxy-4-hydroxy-10-oxo-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B227841.png)

![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)

![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)

![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)

![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)